Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 898776-96-0
VCID: VC2303263
InChI: InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3
SMILES: CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C
Molecular Formula: C15H19BrO3
Molecular Weight: 327.21 g/mol

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

CAS No.: 898776-96-0

Cat. No.: VC2303263

Molecular Formula: C15H19BrO3

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate - 898776-96-0

Specification

CAS No. 898776-96-0
Molecular Formula C15H19BrO3
Molecular Weight 327.21 g/mol
IUPAC Name ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
Standard InChI InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3
Standard InChI Key OVUXRVQDRFBQCF-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C
Canonical SMILES CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS: 898776-96-0) is an organic compound with the molecular formula C₁₅H₁₉BrO₃ and a molecular weight of 327.21 g/mol. The compound features a bromine-substituted phenyl ring with a methyl group at the ortho position, connected to a six-carbon chain that contains both a ketone functional group and a terminal ethyl ester moiety .

The structure can be described as having three key components:

  • A 4-bromo-2-methylphenyl group

  • A 6-oxohexanoate linker

  • An ethyl ester terminal group

The compound's IUPAC name is ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate, with the synonym "Benzenehexanoic acid, 4-bromo-2-methyl-ε-oxo-, ethyl ester" also being used in scientific literature .

Chemical Identifiers

The following table presents the key chemical identifiers for this compound:

IdentifierValue
CAS Number898776-96-0
Molecular FormulaC₁₅H₁₉BrO₃
Molecular Weight327.21 g/mol
SMILESCCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C
InChIInChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3
InChIKeyOVUXRVQDRFBQCF-UHFFFAOYSA-N
PubChem Compound ID24727482

Physical and Chemical Properties

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate exists as a solid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications .

Physical Properties

The compound exhibits the following physical properties:

PropertyValueSource
Physical StateSolid at room temperature
Boiling Point410.5±40.0 °C (Predicted)
Density1.278±0.06 g/cm³ (Predicted)
AppearanceOff-white to pale yellow solid

Chemical Properties

The chemical reactivity of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is primarily governed by its functional groups:

  • The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions

  • The ketone group can undergo typical carbonyl reactions such as reduction and nucleophilic addition

  • The ethyl ester group is prone to hydrolysis, transesterification, and reduction reactions

Chemical Reactivity and Transformations

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can participate in various chemical transformations primarily centered around its three key functional groups: the aryl bromide, the ketone, and the ester.

Possible Reactions

  • Aryl Bromide Reactions:

    • Suzuki-Miyaura coupling reactions with boronic acids/esters

    • Buchwald-Hartwig amination reactions

    • Sonogashira coupling with terminal alkynes

  • Ketone Reactions:

    • Reduction to secondary alcohols using NaBH₄ or LiAlH₄

    • Wittig reactions to form alkenes

    • Nucleophilic additions with Grignard reagents

  • Ester Reactions:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to primary alcohols using LiAlH₄

Structure-Activity Relationships and Analogues

The structure of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can be compared to several related compounds to understand structure-activity relationships.

Structural Analogues

CompoundCAS NumberStructural DifferencesReferences
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate898776-86-8Different position of bromine (meta vs. para to carbonyl)
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate898776-98-2Extended carbon chain (C7 vs. C6)
Ethyl 6-bromo-2-methyl-2-phenylhexanoate412937-80-5Different arrangement of functional groups
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid898767-19-6Free carboxylic acid instead of ethyl ester

The positional isomer Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS: 898776-86-8) differs only in the position of the bromine atom on the aromatic ring, which may lead to different electronic properties and potentially different biological activities .

SupplierProduct NumberPurityQuantityPrice (USD)
Matrix Scientific11143097%1g$385
Matrix Scientific11143097%2g$614
Matrix Scientific11143097%5g$1412
Rieke Metals7622d97%2g$618
American Custom ChemicalsHCH003187195%1g$958.07

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